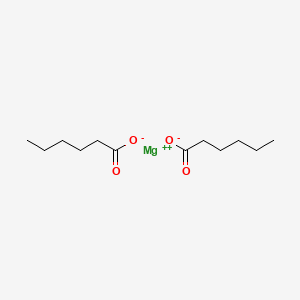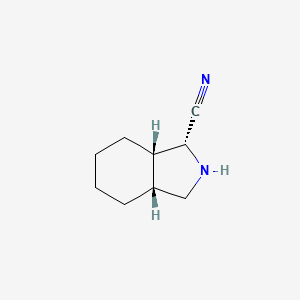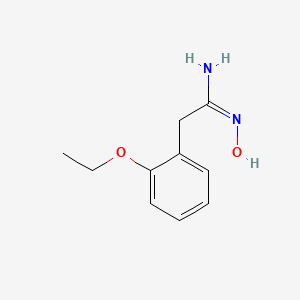
2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine is an organic compound that features an ethoxy group attached to a phenyl ring, which is further connected to an acetamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetamidine group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzaldehyde: A precursor in the synthesis of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine.
2-Ethoxyphenol: Another compound with an ethoxy group attached to a phenyl ring, but with different functional properties.
N-Hydroxyacetamidine: Shares the acetamidine group but lacks the ethoxy-phenyl moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-6-4-3-5-8(9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
MYDKFVXYAAWJIL-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C/C(=N\O)/N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


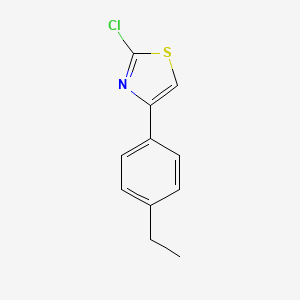
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
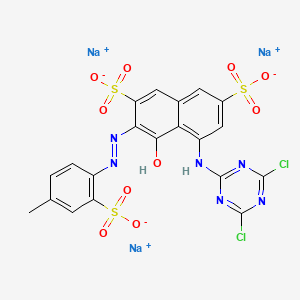
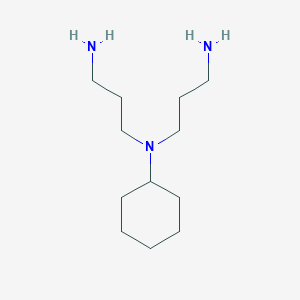
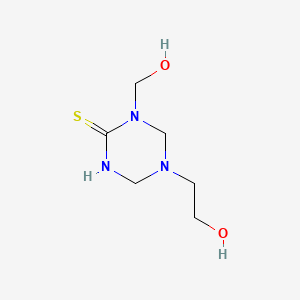
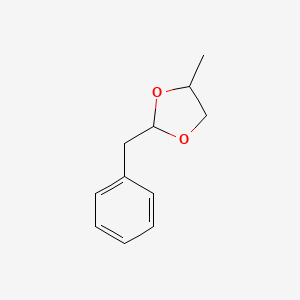
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
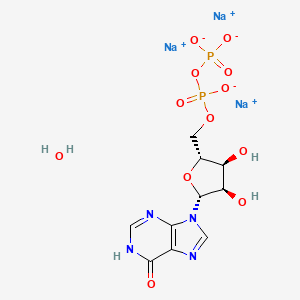

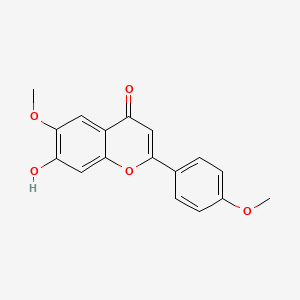
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
